7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound belonging to the class of naphthyridines. It is characterized by a bicyclic structure that includes a naphthalene ring fused with a pyridine ring. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various receptors.
The compound is classified under the chemical family of naphthyridines, which are known for their diverse pharmacological properties. Its chemical formula is , with a molecular weight of approximately 168.62 g/mol. The compound is identified by the CAS number 1303588-27-3 and is recognized for its chlorinated derivative structure, which may influence its reactivity and biological interactions .
The synthesis of 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves several synthetic strategies. One prominent method employs the Horner-Wadsworth-Emmons reaction, which facilitates the formation of tetrahydro-1,8-naphthyridines from appropriate phosphonate precursors. This method has been noted for its high yields and minimal purification requirements .
Another approach utilizes a multi-step synthesis involving the formation of intermediates through reactions like Suzuki-Miyaura cross-coupling and reductions using sodium borohydride. This method allows for the introduction of various functional groups onto the naphthyridine scaffold, enhancing its versatility in drug development .
The synthesis may require specific conditions such as temperature control and the use of bases to ensure optimal yields. For instance, deprotonation steps are crucial for activating certain intermediates that lead to the desired product formation .
The molecular structure of 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine features a bicyclic arrangement where a chloro substituent is located at the 7-position of the naphthyridine ring. The tetrahydro configuration indicates that there are four hydrogen atoms associated with the saturated part of the molecule.
Key structural data include:
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the chlorine atom and nitrogen atoms in its structure.
For example, reactions involving nucleophiles can lead to the formation of new derivatives by replacing chlorine or engaging in cyclization reactions that expand or modify the existing ring structure .
The mechanism of action for compounds like 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine often involves interactions at specific biological targets such as receptors or enzymes. The presence of nitrogen atoms in the ring structure allows for hydrogen bonding and coordination with metal ions or other functional groups in biological systems.
Preliminary studies suggest that derivatives of this compound may act as modulators for metabotropic glutamate receptors, indicating potential applications in neuropharmacology .
The physical properties include:
Chemical properties include:
Relevant safety data includes hazard statements indicating potential health risks associated with exposure (e.g., H302 - harmful if swallowed) and precautionary measures .
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine has potential applications in medicinal chemistry and drug development. Its derivatives are being explored for their pharmacological properties related to neurological disorders and other therapeutic areas. The compound's ability to interact with various biological targets makes it a candidate for further research in pharmacology and medicinal applications .
The 1,8-naphthyridine scaffold, a diazanaphthalene isomer featuring nitrogen atoms at positions 1 and 8, emerged as a privileged heterocyclic system in medicinal chemistry following the serendipitous discovery of nalidixic acid in 1962. As the first clinically utilized 1,8-naphthyridine derivative, nalidixic acid (Figure 2) revolutionized urinary tract infection treatment by inhibiting bacterial DNA gyrase [4]. This breakthrough catalyzed extensive exploration of the scaffold’s bioisosteric potential relative to quinolones, owing to its superior hydrogen-bonding capacity and metal-chelating properties. The subsequent five decades witnessed strategic fluorination at C-6 and nitrogen heterocycle incorporation at C-7, yielding enoxacin (1980s) and gemifloxacin (2000s) with enhanced Gram-positive coverage and pharmacokinetic profiles [4] [6]. Concurrently, the discovery of pagoclone—a 7-chloro-1,8-naphthyridine-containing anxiolytic—highlighted neurological applications beyond anti-infectives [2]. By the 2020s, over 400 patents featured 1,8-naphthyridine cores, reflecting their versatility in targeting diverse therapeutic targets from tyrosine kinases to HIV integrase [3] [5].
Table 1: Milestones in 1,8-Naphthyridine-Based Drug Development
Year | Compound | Therapeutic Area | Key Advancement |
---|---|---|---|
1962 | Nalidixic acid | Antibacterial | First DNA gyrase inhibitor for UTIs |
1984 | Enoxacin | Antibacterial | Fluorination-enhanced spectrum & bioavailability |
1997 | Tosufloxacin | Antibacterial | Pyrrolidine-modified anti-respiratory agent |
2003 | Gemifloxacin | Antibacterial | Multidrug-resistant S. pneumoniae coverage |
2000s | Pagoclone derivatives | Neurological | GABAergic anxiolytics & anticonvulsants |
2020s | INSTIs (e.g., 4d) | Antiviral | HIV integrase inhibition with resistance resilience |
The scaffold’s synthetic tractability facilitated rapid diversification. Early Skraup syntheses from 3-aminopyridines provided limited substitution patterns, but innovations like Gould-Jacobs cyclizations and transition-metal-catalyzed couplings enabled access to C-2,C-3,C-4-functionalized variants [6]. This chemical evolution paralleled biological revelations: replacing the C-4 carbonyl with thiocarbonyl improved CNS penetration for neurological agents, while annulation at C-2,C-3 created tetrahydronaphthyridines like 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine—a key synthon for kinase inhibitors [3] [7].
The hydrogenated counterpart 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 1303588-27-3, C₈H₉ClN₂, MW 168.62 g/mol) exhibits distinct advantages over its aromatic parent: (1) Enhanced solubility via reduced planarity, (2) Stereochemical complexity enabling 3D-vectorized drug design, and (3) Modulated electronics favoring nucleophilic displacement at C-7 [1] [7]. Its chloro substituent serves as a versatile linchpin for metallation, cross-coupling, or nucleophilic substitution, facilitating rapid analog generation.
Table 2: Bioactive Applications of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine Derivatives
Therapeutic Area | Target Molecule | Biological Activity | Key Structural Features |
---|---|---|---|
Anticancer | 6,7-Disubstituted-4-phenoxyquinolines | c-Met/VEGFR2 inhibition (IC₅₀ = 0.21–0.39 µM) | 1,8-Naphthyridine-3-carboxamide linkage |
Neurological | Pagoclone precursors | GABAₐ receptor partial agonism | 3-(5-Methyl-2-oxohexyl) side chain |
Antiviral | 1-Hydroxy-2-oxo-1,8-naphthyridine INSTIs | HIV integrase inhibition (EC₅₀ < 10 nM) | Chelating N-hydroxyl/2-oxo motifs |
Immunomodulatory | CB2R agonists (e.g., CB74, CB91) | Lymphocyte proliferation suppression | N-Cyclohexylcarboxamide functionality |
In kinase inhibitor design, this scaffold functions as a conformational constraint in "block C" linkers. For example, derivatives bearing 1,8-naphthyridine-3-carboxamide moieties exhibited picomolar c-Met kinase inhibition due to optimal hydrogen bonding with Lys1110 and Asp1222 residues (Figure 4) [3]. Similarly, its integration into pagoclone analogs exploited the tetrahydronaphthyridine’s capacity to position the 5-methyl-2-oxohexyl side chain within GABAₐ receptor hydrophobic pockets [2]. Recent applications span cannabinoid receptor modulators (e.g., CB74) where the scaffold’s basicity enhances CB2R selectivity over CB1R, suppressing TNF-α in lymphocytes from multiple sclerosis patients [5]. The molecular adaptability of this synthon—demonstrated by its roles in anticancer, antimicrobial, and CNS agents—cements its status as a versatile building block in contemporary drug discovery.